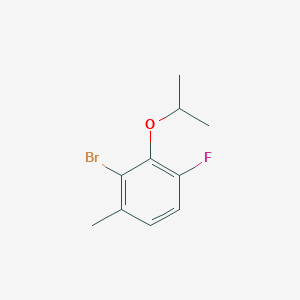

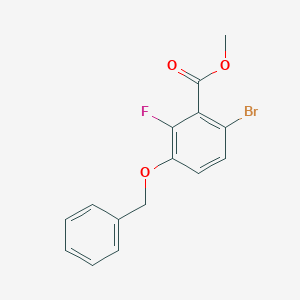

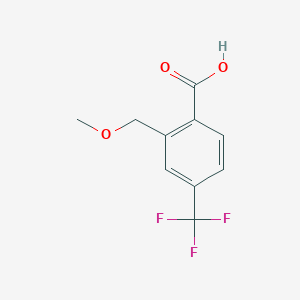

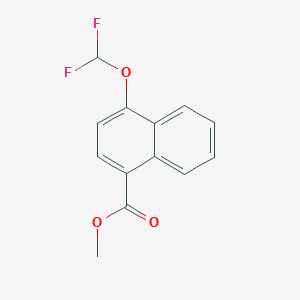

Methyl 4-(difluoromethoxy)-1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(difluoromethoxy)-1-naphthoate, also known as DFMO, is a compound that has been studied for its potential applications in scientific research and development. DFMO is a difluorinated naphthoate, and is a derivative of the naphthoic acid family. It is a colorless, odorless, and water-soluble compound, making it an ideal candidate for scientific research. DFMO has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and toxicology.

Applications De Recherche Scientifique

Late-stage Difluoromethylation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Pharmaceutical Relevance

The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . Methyl 4-(difluoromethoxy)-1-naphthoate, being a difluoromethylation reagent, can be used in the synthesis of these molecules .

Process Chemistry

The difluoromethylation processes, including those involving Methyl 4-(difluoromethoxy)-1-naphthoate, have generated interest for process chemistry . This involves the design, optimization, and scale-up of chemical processes for industrial-scale chemical manufacturing .

Inhibition of TGF-β1-Induced Epithelial–Mesenchymal Transformation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the inhibition of TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . EMT plays a key role in the pathogenesis of pulmonary fibrosis .

Treatment of Pulmonary Fibrosis

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the treatment of pulmonary fibrosis . It has been shown to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Therapeutic Target for Idiopathic Pulmonary Fibrosis (IPF)

Methyl 4-(difluoromethoxy)-1-naphthoate can be used as a therapeutic target for IPF therapy . The objective is to reduce IPF by inhibiting EMT .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Methyl 4-(difluoromethoxy)-1-naphthoate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUGPIJSNZBHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(difluoromethoxy)-1-naphthoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.